An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine
An In-Depth Technical Guide to 5-Ethynyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Ethynyl-2-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities and applications.
Chemical and Physical Properties
5-Ethynyl-2-nitropyridine, also known as 2-Ethynyl-5-nitropyridine, is a pyridine derivative containing both an ethynyl and a nitro functional group. These groups impart unique electronic properties and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties of 5-Ethynyl-2-nitropyridine
| Property | Value | Source |
| CAS Number | 452333-53-8 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of 5-Ethynyl-2-nitropyridine
The synthesis of 5-Ethynyl-2-nitropyridine can be effectively achieved via a Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol: Sonogashira Coupling
This protocol is based on established methods for Sonogashira coupling of similar pyridine derivatives and provides a likely pathway for the synthesis of 5-Ethynyl-2-nitropyridine from a suitable 2-halo-5-nitropyridine precursor (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine).
Materials:
-
2-Halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine)
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
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Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2-halo-5-nitropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio. Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Deprotection: Upon completion of the coupling reaction, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the reaction mixture to remove the trimethylsilyl protecting group. Stir for 1 hour at room temperature.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Characterization: Characterize the purified 5-Ethynyl-2-nitropyridine by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Potential Biological Activity and Applications in Drug Development
While specific biological data for 5-Ethynyl-2-nitropyridine is limited in the current literature, the structural motifs present in the molecule suggest potential for various pharmacological activities. The pyridine ring is a common scaffold in many FDA-approved drugs, and nitroaromatic compounds are known to exhibit a broad range of biological effects.[4][5]
Antimicrobial and Anticancer Potential
Nitro-substituted pyridines and related heterocyclic compounds have demonstrated significant potential as both antimicrobial and anticancer agents.[6][7][8][9][10][11][12][13][14][15][16][17] The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, often involving bioreduction to reactive nitroso and hydroxylamine intermediates that can induce cellular damage in pathogenic microorganisms or cancer cells.
Recent studies on 3-nitropyridine analogues have identified them as microtubule-targeting agents.[6] These compounds were shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization, leading to potent anticancer effects.[6] Given the structural similarities, it is plausible that 5-Ethynyl-2-nitropyridine could exhibit similar cytotoxic mechanisms.
Mechanism of Action Analogy
The mechanism of action of the structurally related compound, 5-nitro-2'-deoxyuridine, involves the inhibition of thymidylate synthetase, a key enzyme in DNA synthesis.[18] This leads to a disruption of DNA replication and repair, ultimately causing cell death. It is conceivable that 5-Ethynyl-2-nitropyridine or its metabolites could interact with similar enzymatic pathways, particularly in rapidly proliferating cells like cancer cells.
Conclusion
5-Ethynyl-2-nitropyridine is a versatile chemical entity with potential applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. Its synthesis is achievable through well-established synthetic methodologies like the Sonogashira coupling. While further research is required to fully elucidate its specific biological activities and mechanisms of action, the existing literature on related nitropyridine and ethynyl-containing compounds provides a strong rationale for its investigation as a lead compound for therapeutic development. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this promising molecule.
References
- 1. Pyridine, 2-ethynyl-5-nitro- (9CI) | 452333-53-8 [amp.chemicalbook.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
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- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
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- 9. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amhsr.org [amhsr.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bohrium.com [bohrium.com]
- 17. bohrium.com [bohrium.com]
- 18. Mechanism of action of 5-nitro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
